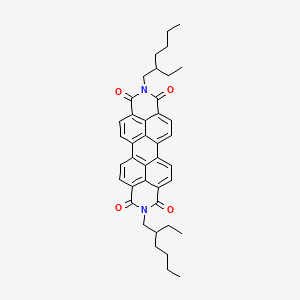
N,N'-Bis(2-ethylhexyl)-3,4,9,10-perylenetetracarboxylic Diimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N,N’-Bis(2-ethylhexyl)-3,4,9,10-perylenetetracarboxylic Diimide” is a chemical compound with the molecular formula C40H42N2O4 . It is also known as "Plast Orange 8160" . It appears as an orange to brown to dark red powder or crystal .
Molecular Structure Analysis
The molecular weight of “N,N’-Bis(2-ethylhexyl)-3,4,9,10-perylenetetracarboxylic Diimide” is 614.79 . Unfortunately, the specific molecular structure is not provided in the search results.
Physical And Chemical Properties Analysis
“N,N’-Bis(2-ethylhexyl)-3,4,9,10-perylenetetracarboxylic Diimide” is a solid at 20 degrees Celsius . It is sensitive to light . The molar extinction coefficient is a minimum of 78000 (in THF, 518 to 523nm) .
Applications De Recherche Scientifique
Photocatalysis for Hydrogen Evolution Reaction (HER)
N,N’-Bis(2-ethylhexyl)-3,4,9,10-perylenetetracarboxylic Diimide (Cbz-PDI) exhibits a unique feature when exposed to sunlight in the presence of platinum salts. It undergoes a photochemical transformation, leading to the formation of an efficient molecular photocatalyst for the hydrogen evolution reaction (HER). This photocatalyst, denoted as Cbz-PDCA-Pt2, represents an organometallic platinum complex with excellent sunlight absorption, solubility, stability, and HER photoactivity. The in situ formation of this catalyst addresses challenges related to preparation, isolation, and storage of such compounds .
Surface-Enhanced Raman Spectroscopy (SERS) Aptasensor for Bis(2-ethylhexyl)phthalate (DEHP) Detection
DEHP, an endocrine disruptor commonly found in plastic products, poses health risks. Researchers have developed an aptasensor based on SERS for sensitive and specific DEHP detection. The aptasensor immobilizes a DEHP-specific aptamer on magnetic particles. Silica-coated silver nanoparticles, functionalized with 1,2,4-benzenetricarboxylic acid 1,2-bis(2-ethylhexyl) ester, enhance affinity to DEHP. By measuring free SERS silica particles after magnetic separation, DEHP concentrations can be quantitatively determined. The aptasensor has a wide detection range (0.008–182 nM) and a low limit of detection (8 pM), making it valuable for environmental and food analysis .
Metal Extraction and Solvent Extraction of Uranium Salts
Bis(2-ethylhexyl) phosphate (P204), a related compound, is used as a metal extractant. It plays a crucial role in the solvent extraction of uranium salts and rare earth metals. Additionally, it can extract iron (II) ions after reducing iron (III) ions .
Europium Separation by Solvent Extraction
In a recent study, bis(2-ethylhexyl) phosphate (P204) was employed to separate europium (Eu(III)) using solvent extraction. The extraction equilibrium is achieved within 30 minutes, demonstrating its efficiency in rare earth metal separation .
Mécanisme D'action
Target of Action
The primary target of N,N’-Bis(2-ethylhexyl)-3,4,9,10-perylenetetracarboxylic Diimide is lithium ions (Li+) . Lithium ions are essential in various applications, particularly in the production of lithium-ion batteries for energy storage and electric vehicles .
Mode of Action
N,N’-Bis(2-ethylhexyl)-3,4,9,10-perylenetetracarboxylic Diimide, also known as N523, acts as an extractant . It interacts with lithium ions in the aqueous phase, forming a complex that can be extracted into the organic phase . The stoichiometry of the complex was determined to be LiFeCl4·N523 .
Biochemical Pathways
The extraction of lithium ions by N523 involves the solvent extraction technique . This technique is highly selective, making it effective for lithium recovery from high mass ratio of Mg/Li salt lake brines . The extraction process is controlled by the diffusion process of interface reaction .
Pharmacokinetics
Under optimal conditions, the lithium extraction rate reached up to 92%, and after a three-stage counter-current extraction experiment, the rate reached 99.89% .
Result of Action
The result of N523’s action is the efficient extraction of lithium ions from salt lake brine, even when the concentration of Li+ is low and the concentration of other metal ions is high . This leads to a high separation factor of Li/Mg, Li/Na, Li/K, and Li/Ca .
Action Environment
The extraction efficiency of N523 is influenced by several environmental factors. These include the concentration of initial lithium in the aqueous phase, the volume ratio of N523 and diluent diisobutyl ketone (DIBK), phase ratio of O/A, and the molar ratio of Fe/Li . Furthermore, the extraction thermodynamics study revealed that lithium extraction is an exothermic process, which means lower temperature promotes lithium extraction .
Orientations Futures
“N,N’-Bis(2-ethylhexyl)-3,4,9,10-perylenetetracarboxylic Diimide” shows promise in the field of photoelectrochemical urea oxidation . The high current density achieved by the compound when used in inorganic/organic nano-heterostructures opens up new opportunities for high-performance photoelectrochemical urea oxidation .
Propriétés
IUPAC Name |
7,18-bis(2-ethylhexyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H42N2O4/c1-5-9-11-23(7-3)21-41-37(43)29-17-13-25-27-15-19-31-36-32(40(46)42(39(31)45)22-24(8-4)12-10-6-2)20-16-28(34(27)36)26-14-18-30(38(41)44)35(29)33(25)26/h13-20,23-24H,5-12,21-22H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEHOVFLILUDUKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=C6C4=CC=C7C6=C(C=C5)C(=O)N(C7=O)CC(CC)CCCC)C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H42N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-Bis(2-ethylhexyl)-3,4,9,10-perylenetetracarboxylic Diimide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-diisopropyl-2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2788280.png)


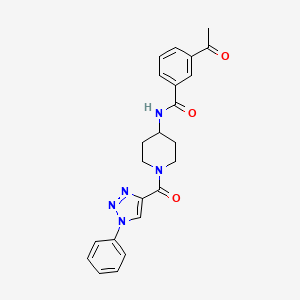
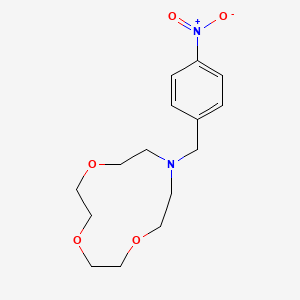
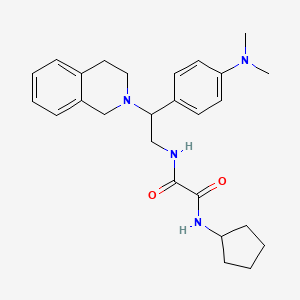
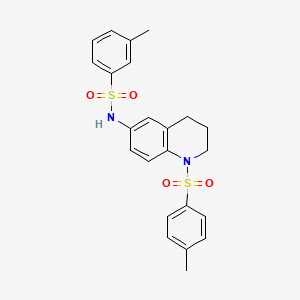
![3,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2788290.png)
![benzo[d][1,3]dioxol-5-yl(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone](/img/structure/B2788293.png)
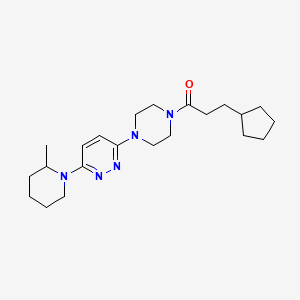
![1-ethyl-N-(8H-indeno[1,2-d]thiazol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2788296.png)
![(5R,8S)-10-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2788297.png)
![2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-cyclopentylacetamide](/img/structure/B2788298.png)
